2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one

Catalog No.
S15303805
CAS No.
20979-41-3
M.F
C18H16O6
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chr...

CAS Number

20979-41-3

Product Name

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxychromen-4-one

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C18H16O6/c1-21-13-7-4-10(8-15(13)22-2)17-18(23-3)16(20)12-6-5-11(19)9-14(12)24-17/h4-9,19H,1-3H3

InChI Key

ZQUZXWQNKBZWMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)OC)OC

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound classified as a flavonoid. This compound features a chromen-4-one core structure, which is characterized by a benzopyran moiety with various substituents, including methoxy and hydroxy groups. The presence of these functional groups contributes to its diverse biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. Its molecular formula is C17H16O5C_{17}H_{16}O_5, and it has a CAS number of 58544-90-4 .

, which include:

  • Oxidation: Can be performed using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, yielding alcohols or other reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, facilitated by reagents such as sodium methoxide.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionSodium methoxideMethanol

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one exhibits significant biological activities:

  • Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory Properties: It inhibits pro-inflammatory cytokines and enzymes.
  • Anticancer Effects: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-kB and MAPK pathways .

The synthesis of this compound typically involves multiple steps. A common method is the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst. Other methods may include:

  • Formation of the Chromen-4-one Core: Cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions: Incorporating methoxy and hydroxy groups through nucleophilic substitution.
  • Purification Techniques: Techniques such as recrystallization or chromatography to obtain high-purity products.

The compound has various applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Studied for its potential therapeutic properties in antioxidant and anti-inflammatory contexts.
  • Medicine: Investigated for anticancer applications and drug development.
  • Industry: Used in synthesizing dyes and pigments due to its chromophoric properties.

Research indicates that 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one interacts with several molecular targets. Its mechanism of action involves inhibiting specific enzymes and modulating signaling pathways associated with inflammation and cancer progression. These interactions highlight its potential therapeutic applications in treating various diseases .

Several compounds share structural similarities with 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one:

Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-oneSimilar methoxy groups; different positionAntioxidant, anti-inflammatory
1,2,3,4-TetrahydroisoquinolineDifferent core structure; similar phenolic featuresVaries widely; not primarily flavonoid
5-HydroxyflavoneFlavonoid structure; fewer substituentsAntioxidant properties

Uniqueness

What distinguishes 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one is its unique combination of methoxy and hydroxy groups that contribute to its diverse biological activities and potential therapeutic applications. Its specific structural features allow for unique interactions within biological systems compared to its analogues.

Acid-catalyzed cyclization represents the most fundamental approach for constructing chromen-4-one scaffolds through flavanone intermediate formation [7] [8]. The mechanism involves the protonation of 2-hydroxychalcone precursors followed by intramolecular cyclization to generate the desired heterocyclic framework [9].

Mechanistic Framework

The acid-catalyzed cyclization proceeds through a well-established three-step mechanism [7]. The initial step involves protonation of the carbonyl oxygen by Brønsted acid catalysts, generating a positively charged intermediate that exhibits increased electrophilicity at the β-carbon position [7] [8]. Subsequent nucleophilic attack by the phenolic hydroxyl group leads to ring closure, forming the flavanone intermediate [9]. The final tautomerization step regenerates the aromatic character and yields the chromen-4-one product [7].

Temperature and Reaction Conditions

Optimization studies have demonstrated that temperature control is critical for achieving high yields in acid-catalyzed cyclizations [10]. Research indicates that reactions conducted at 90 degrees Celsius in pyridine-water systems (volume ratio 1:1.5) provide optimal conversion rates, achieving yields of 91.1 percent for model 2-hydroxychalcone substrates [10]. The reaction time typically ranges from 1 to 3 hours depending on substrate substitution patterns [11] [10].

Reaction ParameterOptimal ConditionsYield (%)Reference
Temperature90°C91.1 [10]
Solvent SystemPyridine:Water (1:1.5)91.1 [10]
Reaction Time1-3 hoursVariable [11] [10]
Catalyst Loading0.2 g per mmol substrate85-95 [11]

Catalyst Selection and Performance

Various acid catalysts have been evaluated for their effectiveness in promoting cyclization reactions [12] [13]. Acetic acid has emerged as a particularly effective catalyst for microwave-assisted cyclizations, providing yields up to 82 percent under optimized conditions [12]. Alternative catalysts including oxalic acid demonstrate excellent performance, achieving 95 percent yields through atmospheric oxygen-mediated oxidation pathways [13].

Substrate Scope and Limitations

The acid-catalyzed approach exhibits broad substrate tolerance, accommodating various substitution patterns on both aromatic rings [14]. Electron-withdrawing groups at the 2-position of the benzaldehyde component enhance cyclization efficiency, while electron-donating substituents on the A-ring generally result in reduced yields [14]. For compounds bearing methoxy substituents similar to 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one, careful optimization of reaction conditions is required to achieve satisfactory conversions [14].

Oxidative Cyclization Approaches Using Iodine-DMSO Systems

The iodine-dimethyl sulfoxide (DMSO) catalytic system has emerged as a versatile and environmentally friendly approach for oxidative cyclization reactions leading to chromen-4-one formation [15] [2]. This methodology exploits the synergistic effects of molecular iodine and DMSO to facilitate both carbon-carbon and carbon-heteroatom bond formation under mild conditions [15].

Mechanistic Insights

The iodine-DMSO system operates through a complex mechanistic pathway involving multiple oxidative steps [2] [16]. Initial activation occurs through iodine-mediated oxidation of the chalcone substrate, followed by DMSO-assisted elimination of water molecules during the cyclization process [2]. The mechanism ensures high selectivity and efficiency, with DMSO serving dual roles as both solvent and mild oxidant [2] [15].

Reaction Optimization Studies

Systematic optimization studies have established optimal reaction parameters for iodine-DMSO cyclizations [17]. The use of 1.5 equivalents of iodine in DMSO at 100 degrees Celsius provides optimal yields, with reactions typically completing within 1-6 hours [17]. Lower iodine loadings result in significantly reduced yields, while higher temperatures do not substantially improve reaction outcomes [17].

Iodine Loading (equiv.)Temperature (°C)Yield (%)Reaction Time (h)
0.1100306
0.5100564
1.0100783
1.5100872
1.5120862

Solvent Effects and Selectivity

The choice of solvent proves critical for successful iodine-DMSO mediated cyclizations [16] [17]. DMSO demonstrates unique properties that cannot be replicated by other common organic solvents including toluene, acetonitrile, or tetrahydrofuran [17]. When alternative solvents are employed, reaction yields drop dramatically or reactions fail to proceed entirely [17]. The polar aprotic nature of DMSO facilitates the required oxidative transformations while maintaining substrate solubility [15].

Functional Group Tolerance

The iodine-DMSO system exhibits excellent functional group compatibility, tolerating methoxy, hydroxyl, and various aromatic substituents [15] [17]. This broad tolerance makes the methodology particularly suitable for synthesizing complex chromen-4-one derivatives such as 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one [15]. The mild reaction conditions preserve sensitive functional groups that might decompose under harsher acidic or basic conditions [17].

Solvent Optimization in Intramolecular Oxa-Michael Additions

Intramolecular oxa-Michael additions represent a crucial mechanistic pathway for chromen-4-one formation, with solvent selection playing a pivotal role in reaction efficiency and selectivity [18] [19]. The optimization of solvent systems directly impacts reaction kinetics, product yields, and purification challenges [20].

Solvent Polarity Effects

Research demonstrates that solvent polarity significantly influences intramolecular oxa-Michael addition reactions [20]. Polar solvents generally provide enhanced stabilization for charged intermediates formed during the cyclization process [20]. Studies comparing various solvent systems reveal that acetone provides superior extraction efficiency for flavonoid compounds, achieving total flavonoid content values of 0.434 milligrams quercetin equivalents per gram fresh weight [20].

Binary Solvent Systems

Binary solvent mixtures offer enhanced control over reaction parameters compared to single-component systems [20]. Water-acetone mixtures demonstrate particular effectiveness, with optimal ratios varying depending on substrate structure [20]. For related flavonoid extractions, pure acetone consistently outperforms binary and ternary solvent combinations [20].

Solvent SystemTFC (mg QE/g FW)FRAP (μmol TE/g FW)Optimal Ratio
Pure Acetone0.434713.53100:0
Water:Acetone0.320750.1540:60
Methanol:Acetone0.285680.2550:50
Ternary Mixture0.210625.4033:33:33

Temperature and Solvent Interactions

The interaction between temperature and solvent choice proves critical for optimizing intramolecular oxa-Michael additions [18]. Solvent-free conditions under microwave irradiation provide enhanced reaction rates while eliminating purification challenges associated with solvent removal [18]. Zinc triflate-catalyzed reactions in dimethylformamide demonstrate optimal performance at 80 degrees Celsius [21].

Mechanistic Considerations

Solvent effects on intramolecular oxa-Michael additions involve both thermodynamic and kinetic factors [19]. Density functional theory calculations reveal that solvent stabilization of transition states significantly impacts enantioselectivity and reaction rates [19]. The choice of solvent directly influences the conformational preferences of substrates and intermediates, thereby affecting the overall reaction pathway [19].

Purification Challenges in Separating Chalcone-Flavanone Admixtures

The separation and purification of chromen-4-one products from chalcone precursors and side products represents one of the most significant challenges in flavonoid synthesis [22] [23]. These structurally related compounds exhibit similar polarities and physical properties, necessitating sophisticated separation strategies [24].

Chromatographic Separation Methods

High-performance liquid chromatography represents the gold standard for separating chalcone-flavanone mixtures [22] [25]. Reversed-phase chromatographic methods using gradient elution systems provide optimal resolution [22]. Studies demonstrate that acetonitrile concentration gradients from 2 percent to 37 percent in 0.1 percent phosphoric acid achieve excellent separation of chalcones and flavanones [22].

Column Chromatography Optimization

Traditional column chromatography remains essential for preparative-scale purifications [24]. Silica gel stationary phases with carefully optimized mobile phase compositions enable effective separation of closely related flavonoid compounds [24]. The selection of appropriate solvent systems based on compound polarity differences is crucial for successful purifications [24].

Separation MethodMobile PhaseResolutionYield Recovery (%)
RP-HPLCACN/H₃PO₄ gradientExcellent85-95
Normal PhaseHexane/EtOAcGood70-85
Prep-HPLCOptimized gradientExcellent90-98
Flash ChromatographyVariousVariable60-80

Solid-Phase Extraction Applications

Solid-phase extraction techniques offer advantages for initial sample cleanup and concentration [22] [23]. Reversed-phase cartridges enable selective retention and elution of flavonoid compounds while removing interfering matrix components [22]. Optimization of elution solvents proves critical, with 60 percent ethanol providing optimal balance between recovery efficiency and product purity [26].

Advanced Purification Strategies

Modern purification approaches incorporate multiple techniques to achieve high-purity products [23]. Macroporous resin adsorption methods demonstrate superior performance compared to traditional liquid-liquid extraction, achieving purification factors exceeding 14-fold [26]. Response surface methodology enables systematic optimization of extraction and purification parameters [27].

Preparative HPLC Applications

Preparative high-performance liquid chromatography provides the highest resolution for challenging separations [28] [29]. These systems enable isolation of gram quantities of pure compounds with purities exceeding 98 percent [30]. The scalability of preparative HPLC makes it particularly valuable for producing research quantities of complex chromen-4-one derivatives [29].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

328.09468823 g/mol

Monoisotopic Mass

328.09468823 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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